![molecular formula C17H17BrO4 B8123311 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester](/img/structure/B8123311.png)
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester
概要
説明
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzoic acid methyl ester core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-bromo-phenol with ethylene oxide to form 3-bromo-phenyl ethyl ether. This intermediate is then reacted with 4-methoxy-benzoic acid in the presence of a suitable esterification agent, such as methanol and sulfuric acid, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to optimize the synthesis process. Catalysts and solvents are selected to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, in place of the bromine atom.
科学的研究の応用
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-phenyl acetic acid methyl ester
- 4-Methoxy-benzoic acid ethyl ester
- 2-(3-Bromo-phenyl)-ethanol
Uniqueness
3-[2-(3-Bromo-phenyl)-ethoxy]-4-methoxy-benzoic acid methyl ester is unique due to the combination of its bromine, ethoxy, and methoxy substituents, which confer specific chemical and physical properties. This uniqueness makes it valuable in applications where these properties are desired, such as in the synthesis of complex organic molecules or in pharmaceutical research.
特性
IUPAC Name |
methyl 3-[2-(3-bromophenyl)ethoxy]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO4/c1-20-15-7-6-13(17(19)21-2)11-16(15)22-9-8-12-4-3-5-14(18)10-12/h3-7,10-11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIOFFFOOFCDDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)OCCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
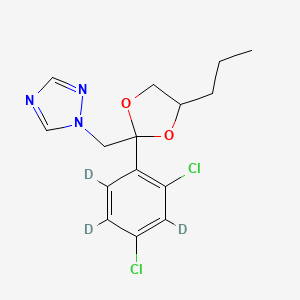
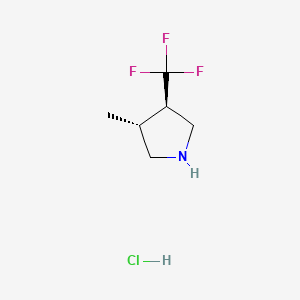
![2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran](/img/structure/B8123257.png)
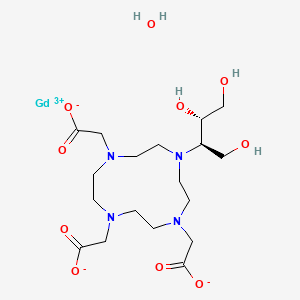
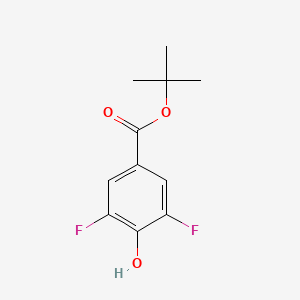
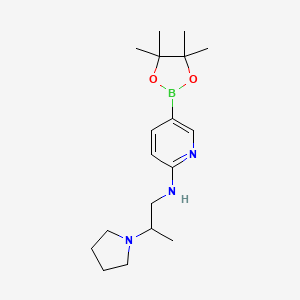
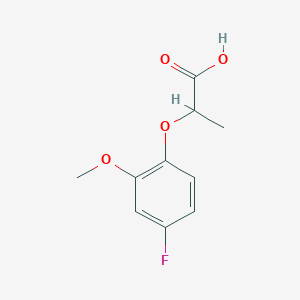
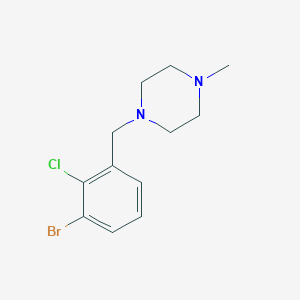
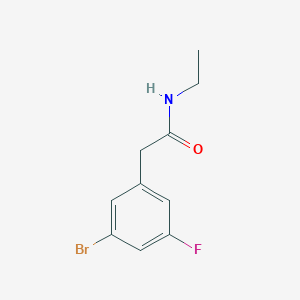
![8-Methyl-8-azabicyclo[3.2.1]octan-2-amine;dihydrochloride](/img/structure/B8123302.png)
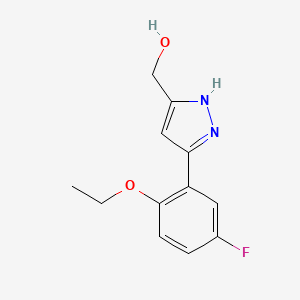
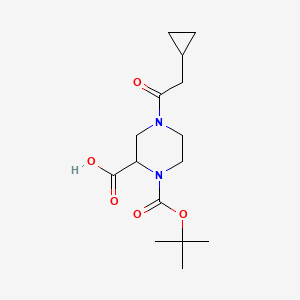
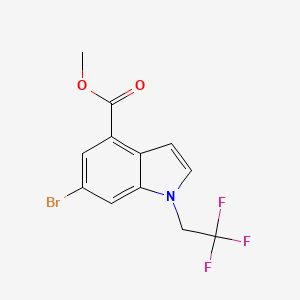
![2-[Bis(tert-butoxycarbonyl)amino]pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B8123320.png)
